[(Diphenylmethyl)amino](oxo)acetic acid
Description
(Diphenylmethyl)aminoacetic acid is an organic compound characterized by a glyoxylic acid (oxoacetic acid) backbone substituted with a diphenylmethylamino group. Its structure combines the reactive α-keto acid moiety with a bulky, lipophilic diphenylmethyl group, making it distinct in terms of steric effects and electronic properties.
Properties
IUPAC Name |
2-(benzhydrylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(15(18)19)16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGVXPINKYQNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethyl)aminoacetic acid typically involves the reaction of diphenylmethylamine with oxoacetic acid under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods
Industrial production of (Diphenylmethyl)aminoacetic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions ensures efficient production with minimal waste .
Chemical Reactions Analysis
Types of Reactions
(Diphenylmethyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of (Diphenylmethyl)aminoacetic acid, which can have different functional groups attached to the amino or oxo moieties .
Scientific Research Applications
(Diphenylmethyl)aminoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (Diphenylmethyl)aminoacetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Core Oxoacetic Acid Derivatives
The oxoacetic acid group (C₂H₂O₃) is a common feature in several compounds, imparting reactivity through its α-keto carbonyl and carboxylic acid functionalities. Key derivatives include:
| Compound Name | Substituent on Amino Group | Molecular Formula | Key Properties/Applications | References |
|---|---|---|---|---|
| (Diphenylmethyl)aminoacetic acid | Diphenylmethyl | C₁₅H₁₃NO₃ | High lipophilicity, steric hindrance | |
| Methyl(phenyl)aminoacetic acid | Methyl + phenyl | C₉H₉NO₃ | Intermediate in organic synthesis | |
| Ethyl (3-fluoro-4-methylphenyl)aminoacetate | 3-fluoro-4-methylphenyl + ethyl ester | C₁₁H₁₂FNO₃ | Fluorinated analog for drug design | |
| 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid | 6-methoxynaphthyl | C₁₃H₁₀O₄ | Aromatic stability, UV activity |
Key Observations :
- Lipophilicity : The diphenylmethyl group significantly increases lipophilicity compared to smaller substituents (e.g., methyl or fluorophenyl), influencing membrane permeability and solubility .
- Steric Effects : Bulky groups like diphenylmethyl may hinder reactivity in coupling reactions, whereas smaller substituents (e.g., methyl) enhance reaction rates in amide bond formations .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) increase the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic substitutions.
Drug Development and Metabolites
- Isoxicam metabolite : Oxoacetic acid derivatives are key metabolites in NSAIDs, influencing drug clearance and toxicity profiles .
- GPR17 antagonists : Oxoacetic acid-based chemotypes (e.g., compound 978) exhibit selective receptor binding, with SAR studies optimizing substituents for potency .
- Haptens in immunoassays: 2-oxoacetic acid derivatives serve as haptens for antibody production, improving sensitivity in detecting nitrofuran metabolites .
Physicochemical Properties and Stability
- Solubility : Diphenylmethyl derivatives exhibit lower aqueous solubility than smaller analogs (e.g., methyl or methoxy-substituted compounds) but improved organic solvent compatibility .
- Acidity: The α-keto group (pKa ~2.5) and carboxylic acid (pKa ~3.5) make these compounds stronger acids than non-keto analogs, facilitating salt formation for drug formulation .
- Thermal Stability : Aromatic substituents (e.g., naphthalene in ) enhance thermal stability, whereas ester derivatives (e.g., ethyl in ) may degrade under basic conditions.
Biological Activity
(Diphenylmethyl)aminoacetic acid, with the molecular formula C15H13NO3, is an organic compound notable for its unique structure, which includes a diphenylmethyl group attached to an amino group and an oxoacetic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The synthesis of (Diphenylmethyl)aminoacetic acid typically involves the reaction of diphenylmethylamine with oxoacetic acid. This reaction can be catalyzed to enhance yield and purity. Industrial production may utilize continuous flow reactors for efficiency and quality control .
The biological activity of (Diphenylmethyl)aminoacetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. It modulates their activity, which can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Signal Transduction Modulation : It can alter pathways related to cell signaling, impacting cellular responses .
Biological Activities
Research indicates that (Diphenylmethyl)aminoacetic acid exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, particularly Gram-negative bacteria .
- Anticancer Potential : Investigations are ongoing into its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of (Diphenylmethyl)aminoacetic acid against various bacterial strains. The results demonstrated significant activity against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 20 µg/mL.
Anticancer Research
In a separate investigation, the compound was tested on CCRF-CEM leukemia cells. The results indicated that while some derivatives showed promise, the parent compound's activity was limited, necessitating further structural modifications for enhanced efficacy .
Comparative Analysis
To better understand the uniqueness of (Diphenylmethyl)aminoacetic acid, it is useful to compare it with similar compounds.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Plant hormone | Growth regulation in plants |
| Phenylacetic acid | Simple phenyl group | Limited antimicrobial activity |
| (Diphenylmethyl)aminoacetic acid | Diphenylmethyl + oxoacetic acid | Notable antimicrobial and anticancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
